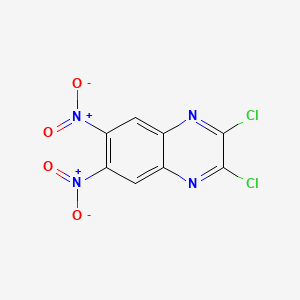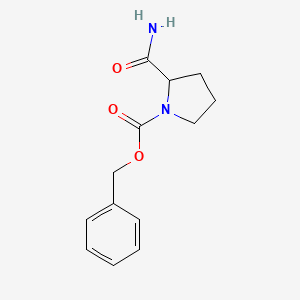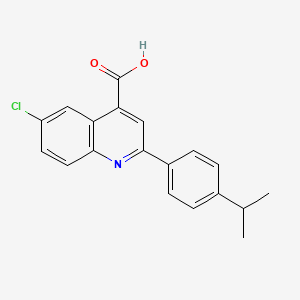
2,3-二氯-6,7-二硝基喹喔啉
描述
2,3-Dichloro-6,7-dinitroquinoxaline is a chemical compound that belongs to the quinoxaline family, characterized by the presence of chlorine and nitro groups on its quinoxaline ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of 2,3-dichloro-6,7-dinitroquinoxaline and its derivatives can be achieved through different synthetic routes. One approach involves the Michael type addition of aromatic amines to 2,3-dichloro-1,4-naphthoquinone, followed by mixed acids nitration to yield nitro aromatic quinones . Another method includes the reaction of 2,3-dichloroquinoxaline with malononitrile and ethyl cyanoacetate to produce various 3-chloro-2-(cyanomethylene)-1,2-dihydroquinoxaline derivatives . Additionally, the Vilsmeier reagent has been used for the chlorination of 2,3-dihydroxyquinoxalines to form 2,3-dichloroquinoxalines .
Molecular Structure Analysis
The molecular structure of 2,3-dichloro-6,7-dinitroquinoxaline derivatives has been characterized using various spectroscopic techniques and elemental analyses. For instance, the crystal structure of novel N-acyl-N'-dichloroacetyl-6,7-dichloro-1,2,3,4-tetrahydroquinoxalines derivatives was determined by X-ray crystallography . These structural analyses are crucial for confirming the identity of the synthesized compounds and for understanding their chemical behavior.
Chemical Reactions Analysis
2,3-Dichloro-6,7-dinitroquinoxaline can undergo various chemical reactions. Displacement reactions with nucleophiles such as 1-methylpiperazine have been reported, leading to the selective formation of mono- or bis-derivatives . Additionally, reactions with potassium cyanide in alcoholic solutions have been used to form alkoxyquinoxaline-5-carbonitriles and aminoisoxazoloquinoxalines .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,3-dichloro-6,7-dinitroquinoxaline derivatives are influenced by the presence of electron-withdrawing groups such as nitro and chloro substituents. These groups can affect the compound's reactivity, solubility, and stability. For example, the introduction of acidic moieties at the 3-position of the quinolone skeleton can significantly alter the compound's potency and selectivity as an AMPA/kainate antagonist . The antimicrobial activity of quinoxaline derivatives has also been explored, with various molecular transformations performed to optimize this activity .
科学研究应用
分析化学和染料合成
- 合成染料的表征:利用传统桌面扫描仪的数字成像技术,对从2,3-二氯-6,7-二硝基喹喔啉衍生的新合成氨基-硝基喹喔啉染料进行表征。该方法已应用于各种介质中有机染料的定性和定量分析(da Silva et al., 2016)。
有机合成
- 区域选择性合成:研究了利用2,3-二氯-6-硝基喹喔啉进行2,3-二取代-6-氨基喹喔啉衍生物的区域选择性合成,突出了其在潜在抗癌剂开发中的作用(Lee et al., 2013)。
- 亲核取代反应:描述了对2,3-二氯-6-氨基喹喔啉进行新颖的区域选择性取代,使用一系列亲核试剂提供2,3-二取代-6-氨基喹喔啉(Ford et al., 2000)。
药物化学
- 抗菌活性:一项研究通过对2,3-二氯喹喔啉进行官能化,合成了新的对称和非对称2,3-二取代喹喔啉。这些化合物表现出显著的抗菌和抗真菌活性,表明2,3-二氯-6,7-二硝基喹喔啉衍生物在开发新的抗菌剂中具有潜力(El-Atawy et al., 2019)。
生物有机化学
- 合成和分子对接研究:一项研究涉及从2,3-二氯-6-吗啉磺酰基喹喔啉合成磺酰基喹喔啉衍生物,研究了它们的抗菌活性和DNA酶抑制潜力,展示了2,3-二氯-6,7-二硝基喹喔啉衍生物在生物有机化学和药物化学应用中的用途(Ammar et al., 2020)。
作用机制
Target of Action
The primary target of 2,3-Dichloro-6,7-dinitroquinoxaline (also known as DCDNQX) is the AMPA and kainate receptors , which are two subfamilies of ionotropic glutamate receptors .
Mode of Action
DCDNQX acts as a competitive antagonist at these receptors . This means it competes with the natural ligand (glutamate) for the same binding site on the receptor. When DCDNQX binds to the receptor, it prevents the activation of the receptor by glutamate, thereby inhibiting the physiological response .
Biochemical Pathways
The antagonistic action of DCDNQX on AMPA and kainate receptors disrupts the normal functioning of glutamatergic neurotransmission. This can have various downstream effects depending on the specific neural circuits in which these receptors are expressed .
Pharmacokinetics
Like many other quinoxaline derivatives, it is likely to have good bioavailability and can cross the blood-brain barrier to exert its effects on the central nervous system .
Result of Action
The antagonism of AMPA and kainate receptors by DCDNQX can result in a reduction in excitatory synaptic transmission in the neurons where these receptors are expressed. This can have various effects on neuronal function and behavior .
Action Environment
The action, efficacy, and stability of DCDNQX can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of DCDNQX, which can in turn influence its ability to cross cell membranes and bind to its target receptors .
安全和危害
未来方向
属性
IUPAC Name |
2,3-dichloro-6,7-dinitroquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl2N4O4/c9-7-8(10)12-4-2-6(14(17)18)5(13(15)16)1-3(4)11-7/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDNMILPFIAYFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])N=C(C(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl2N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10392125 | |
| Record name | 2,3-dichloro-6,7-dinitroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10392125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-6,7-dinitroquinoxaline | |
CAS RN |
2379-61-5 | |
| Record name | 2,3-Dichloro-6,7-dinitroquinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2379-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-dichloro-6,7-dinitroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10392125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2,3-Dichloro-6,7-dinitroquinoxaline (DCDNQX) a suitable building block for synthesizing dyes?
A: DCDNQX possesses two chlorine atoms that are susceptible to nucleophilic aromatic substitution reactions. This allows for the introduction of various amine groups, which can significantly alter the electronic properties of the molecule, leading to changes in absorption and emission wavelengths. [, ] This ability to readily modify its structure makes DCDNQX a valuable precursor for creating a diverse range of colored compounds. [, ]
Q2: How can researchers monitor the reactions involving DCDNQX and what are the benefits of using image analysis for this purpose?
A: Researchers can monitor the conversion of DCDNQX into disubstituted quinoxalines, like the reaction of 2-chloro-6,7-dinitro-3-pyrrolidinoquinoxaline to 6,7-dinitro-2,3-dipyrrolidinoquinoxaline, using thin-layer chromatography (TLC). [] Image analysis techniques applied to TLC plates offer several advantages for this purpose, including:
- Kinetic Profiling: By analyzing the color intensity of spots on the TLC plate over time, researchers can obtain a visual representation of the reaction progress and determine reaction rates. []
- Qualitative Analysis: Image analysis can help identify different compounds present in a reaction mixture based on their migration patterns and color on the TLC plate. []
- Quantitative Analysis: The intensity of the spots on TLC plates can be correlated to the concentration of the corresponding compound, allowing for quantification of reaction components. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2-{7,7,9-Trimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid](/img/structure/B1335755.png)


![2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-YL)oxy]propanoic acid](/img/structure/B1335764.png)


